Cas no 944805-17-8 (Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate)

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate structure
944805-17-8 structure
Product Name:Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
N.o CAS:944805-17-8
MF:C9H11BrN2O3S
MW:307.164240121841
MDL:MFCD18836517
CID:1000984
Update Time:2025-05-19

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Propriedades químicas e físicas

Nomes e Identificadores

    • tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
    • Carbamic acid, N-(4-bromo-5-formyl-2-thiazolyl)-, 1,1-dimethylethyl ester
    • tert-butyl 4-bromo-5-formylthiazol-2-ylcarbamate
    • tert-butyl N-(4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate
    • Carbamic acid, N-(4-bromo-5-formyl-2-thiazolyl)-, 1,1-dimethylethyl ester
    • AK143220
    • 2-Methyl-2-propanyl (4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate
    • JYXJVZYNONJDLM-UHFFFAOYSA-N
    • FCH1621687
    • 2-(Boc-amino)-4-bromo-5-formylthiazole
    • SY046094
    • AX8282649
    • ST24049528
    • (4-bromo-5-formyl-thiazol-2-yl)-carba
    • 1,1-Dimethylethyl N-(4-bromo-5-formyl-2-thiazolyl)carbamate (ACI)
    • Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
    • MDL: MFCD18836517
    • Inchi: 1S/C9H11BrN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14)
    • Chave InChI: JYXJVZYNONJDLM-UHFFFAOYSA-N
    • SMILES: O=CC1=C(Br)N=C(NC(OC(C)(C)C)=O)S1

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 282
  • Superfície polar topológica: 96.5

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Informações de segurança

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZC694-100mg
Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
100mg
1026CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZC694-250mg
Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
250mg
2286CNY 2021-05-08
Alichem
A059005713-250mg
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
250mg
$296.48 2023-08-31
Alichem
A059005713-1g
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
1g
$699.37 2023-08-31
Alichem
A059005713-5g
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
5g
$2376.00 2023-08-31
Ambeed
A213647-100mg
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 95%
100mg
$29.0 2025-02-26
Ambeed
A213647-250mg
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 95%
250mg
$39.0 2025-02-26
Ambeed
A213647-1g
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 95%
1g
$108.0 2025-02-26
Chemenu
CM189721-1g
tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
1g
$635 2021-08-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B849135-50mg
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
50mg
1,101.00 2021-05-17

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 12 h, rt
Referência
Tricyclic fused thiazolopyrazole compounds as allosteric modulators of metabotropic glutamate receptors
, World Intellectual Property Organization, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 2 h, rt
Referência
Preparation of substituted [(pyrrolidin-1-yl or piperidin-1-yl)methyl)thiazol-2-yl]acetamides as O-glycoprotein-2-acetamido-2-deoxy-3-D-glucopyranosidase inhibitors
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 12 h, rt
Referência
Tricyclic compounds as mGluR4 modulators and their preparation and use for treatment and prevention of mGluR4-mediated diseases
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 12 h, 0 °C
Referência
Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases
, World Intellectual Property Organization, , ,

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Raw materials

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Preparation Products

Fornecedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD